3-[(2-Hydroxyethoxy)methyl]benzonitrile
Description
3-[(2-Hydroxyethoxy)methyl]benzonitrile is a benzonitrile derivative featuring a (2-hydroxyethoxy)methyl substituent at the meta position (3-position) of the aromatic ring.
Properties
CAS No. |
620600-64-8 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-(2-hydroxyethoxymethyl)benzonitrile |
InChI |
InChI=1S/C10H11NO2/c11-7-9-2-1-3-10(6-9)8-13-5-4-12/h1-3,6,12H,4-5,8H2 |
InChI Key |
IILIXILNOBGRGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)COCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 3-[(2-Hydroxyethoxy)methyl]benzonitrile with structurally related benzonitrile derivatives, focusing on substituent position, functional groups, synthetic methods, and biological relevance.
Structural and Functional Group Comparisons
4-((7-(2-Hydroxyethoxy)-4-methyl-2-oxo-2H-chromen-3-yl)methyl)benzonitrile (3d)
- Substituent: (2-Hydroxyethoxy)methyl linked to a chromenone scaffold.
- Position : Para (4-position) on the benzonitrile ring.
- Properties : Molecular weight 336.3 g/mol, melting point 80–82°C.
- Synthesis : Prepared via alkylation using ethylene chlorohydrin, yielding 83% .
4-((2-(Methylamino)ethoxy)methyl)benzonitrile Hydrochloride
- Substituent: (Methylaminoethoxy)methyl.
- Position : Para (4-position).
- Properties : Molecular weight 176.22 g/mol.
- Regulatory Compliance : Certified as a reference standard under USP, EMA, and BP guidelines .
- Key Difference: The methylamino group introduces basicity, altering solubility and receptor interactions compared to hydroxyethoxy derivatives .
3-(2-Hydroxyethyl)benzonitrile
- Substituent : 2-Hydroxyethyl.
- Position : Meta (3-position).
- Similarity Score : 1.00 (structural similarity to the target compound) .
- Key Difference : Lacks the ether oxygen, reducing polarity and hydrogen-bonding capacity compared to hydroxyethoxy analogs .
4-[2-(Aminooxy)ethoxy]benzonitrile
- Substituent: Aminooxyethoxy.
- Position : Para (4-position).
- Synthesis : Multiple synthetic routes reported, emphasizing versatility in introducing oxygen-linked groups .
- Key Difference: The aminooxy group may enhance reactivity in nucleophilic substitutions compared to hydroxyethoxy .
Physical and Regulatory Properties
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